Cas no 90331-20-7 (1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid)
1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-sulfonic acid, 1-(phenylmethyl)-
- 1-benzylbenzimidazole-2-sulfonic acid
- HMS3376O08
- HMS2514K12
- 90331-20-7
- CHEMBL1595731
- MLS000550962
- AKOS000275323
- AQ-086/43383905
- 1-benzyl-1H-benzimidazole-2-sulfonic acid
- AKOS024284447
- SCHEMBL5872380
- 1-Benzyl-1H-benzoimidazole-2-sulfonic acid
- BDBM48492
- EN300-235823
- cid_2772580
- LS-09917
- 1-(phenylmethyl)-2-benzimidazolesulfonic acid
- DTXSID90378260
- MFCD00426869
- 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid
- SMR000145090
- F1033-0015
- 1-(phenylmethyl)benzimidazole-2-sulfonic acid
- 1-benzyl-1H-benzo[d]imidazole-2-sulfonic acid
- ALBB-028684
- STK106900
-
- MDL: MFCD00426869
- Inchi: 1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
- InChI Key: HGYLMBSADYHHGI-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1CC1C=CC=CC=1)(=O)(=O)O
Computed Properties
- Exact Mass: 288.05686342g/mol
- Monoisotopic Mass: 288.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 80.6Ų
1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B150806-100mg |
1-benzyl-1h-benzimidazole-2-sulfonic acid |
90331-20-7 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B150806-500mg |
1-benzyl-1h-benzimidazole-2-sulfonic acid |
90331-20-7 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B150806-1g |
1-benzyl-1h-benzimidazole-2-sulfonic acid |
90331-20-7 | 1g |
$ 275.00 | 2022-06-07 | ||
| Ambeed | A130515-1g |
1-Benzyl-1H-benzo[d]imidazole-2-sulfonic acid |
90331-20-7 | 97% | 1g |
$297.0 | 2024-04-16 | |
| abcr | AB417346-500 mg |
1-Benzyl-1H-benzimidazole-2-sulfonic acid |
90331-20-7 | 500MG |
€165.80 | 2023-02-19 | ||
| abcr | AB417346-1 g |
1-Benzyl-1H-benzimidazole-2-sulfonic acid |
90331-20-7 | 1 g |
€197.30 | 2023-07-19 | ||
| abcr | AB417346-5 g |
1-Benzyl-1H-benzimidazole-2-sulfonic acid |
90331-20-7 | 5 g |
€456.10 | 2023-07-19 | ||
| A2B Chem LLC | AI99571-10mg |
1-Benzyl-1h-benzimidazole-2-sulfonic acid |
90331-20-7 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| A2B Chem LLC | AI99571-20mg |
1-Benzyl-1h-benzimidazole-2-sulfonic acid |
90331-20-7 | 95% | 20mg |
$237.00 | 2024-04-19 | |
| A2B Chem LLC | AI99571-50mg |
1-Benzyl-1h-benzimidazole-2-sulfonic acid |
90331-20-7 | 95% | 50mg |
$268.00 | 2024-04-19 |
1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid Suppliers
1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid Related Literature
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid
Introduction to 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid (CAS No. 90331-20-7) and Its Emerging Applications in Chemical Biology
1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid, identified by the chemical identifier CAS No. 90331-20-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzodiazole sulfonate class, a structural motif known for its diverse biological activities. The benzyl substituent and the sulfonic acid group contribute to its unique physicochemical properties, making it a valuable scaffold for drug discovery and molecular probes.
The structure of 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid consists of a benzodiazole core, which is a well-known heterocyclic system with potential applications in central nervous system (CNS) disorders, anxiety management, and neuroprotection. The introduction of a sulfonic acid group at the 2-position enhances water solubility and reactivity, facilitating its use in aqueous-based biochemical assays. Additionally, the benzyl group provides a handle for further functionalization, enabling the synthesis of derivatives with tailored biological properties.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonated benzodiazole derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications at the 2-position of the benzodiazole ring can significantly alter pharmacokinetic profiles and target interactions. For instance, 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid has been explored as a precursor in the synthesis of potent ligands for GABA receptor modulation, which is relevant for treating epilepsy and anxiety-related disorders.
The sulfonic acid moiety in this compound not only improves solubility but also serves as a site for covalent bonding with biomolecules. This property has been leveraged in biochemical assays where high-affinity binding to proteins or nucleic acids is required. Researchers have utilized 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid as an intermediate in the development of probes for enzyme inhibition studies, particularly targeting sulfonate-sensitive enzymes such as carbonic anhydrase and certain proteases.
In drug discovery pipelines, 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid has been incorporated into libraries designed for high-throughput screening (HTS). Its structural features allow it to interact with a broad spectrum of biological targets, making it a versatile tool for identifying novel lead compounds. Moreover, its sulfonate group enhances pharmacokinetic profiles by improving oral bioavailability and reducing metabolic clearance rates.
One notable application of this compound is in the field of neurodegenerative diseases research. The benzodiazole scaffold is known to interact with neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. By modifying the sulfonate group and other substituents, researchers aim to develop molecules that can modulate cholinergic or glutamatergic pathways without causing excessive sedation or other side effects associated with traditional benzodiazepines.
The synthetic utility of 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid extends beyond its direct biological applications. It serves as a key intermediate in multi-step organic synthesis, allowing chemists to construct more complex molecules with specific pharmacological properties. The availability of this compound in high purity from reliable suppliers has facilitated its adoption in both academic and industrial research settings.
Recent studies have also explored the use of 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid in materials science applications. Its ability to form stable coordination complexes with metal ions has led to investigations into its potential use as a ligand in catalysis or as a component in functional materials such as metal–organic frameworks (MOFs). These applications highlight the compound's versatility beyond traditional pharmaceutical contexts.
The future prospects of 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid are promising, with ongoing research aimed at expanding its utility across multiple domains. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced biological activity. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining high yields and purity standards.
In conclusion, 1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid (CAS No. 90331-20-7) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical development. Its unique structural features make it an invaluable tool for researchers exploring CNS disorders、neurodegenerative diseases、and enzyme inhibition mechanisms. As scientific understanding evolves,the applications of this compound are likely to expand,further solidifying its role as a cornerstone molecule in modern medicinal chemistry。
90331-20-7 (1-benzyl-1H-1,3-benzodiazole-2-sulfonic acid) Related Products
- 381705-51-7(1-(2-methylpropyl)-1H-1,3-benzodiazole-2-sulfonic acid)
- 537009-99-7(1-(3-methylbutyl)-1H-1,3-benzodiazole-2-sulfonic acid)
- 90331-19-4(1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid)
- 378764-49-9(1-(propan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid)
- 5533-38-0(1-methyl-1H-1,3-benzodiazole-2-sulfonic acid)
- 161087-55-4(3H-Imidazo[4,5-f]quinoline-2-sulfonic acid, 3-methyl-)
- 300707-13-5(1-butyl-1H-1,3-benzodiazole-2-sulfonic acid)
- 300707-15-7(1-propyl-1H-1,3-benzodiazole-2-sulfonic acid)
- 537009-98-6(1-pentyl-1H-benzimidazole-2-sulfonic acid)
- 1147200-25-6(1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid)